4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3-chloro-4-fluorophenyl)piperazine-1-carboxamide
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Overview
Description
The compound “4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3-chloro-4-fluorophenyl)piperazine-1-carboxamide” belongs to the class of triazolopyridazines . Triazolopyridazines are a type of fused-triazole that have been synthesized and studied for their physicochemical and energetic properties .
Synthesis Analysis
The synthesis of similar triazolopyridazines involves the design and synthesis based on a fused-triazole backbone with two C-amino groups as substituents . A mild, efficient, and operationally simple one-pot synthesis of substituted triazolopyridines at room temperature from easily available 2-hydrazinopyridine and substituted aromatic aldehydes has been developed .Molecular Structure Analysis
The molecular structure of triazolopyridazines is characterized by a fused-triazole backbone with two C-amino groups as substituents . The exact molecular structure of “this compound” is not available in the retrieved resources.Physical and Chemical Properties Analysis
The physical and chemical properties of similar triazolopyridazines have been measured or calculated . Among them, some compounds exhibit superior thermostability . The exact physical and chemical properties of “this compound” are not available in the retrieved resources.Scientific Research Applications
Antidiabetic Applications
- Dipeptidyl Peptidase-4 Inhibition: A study synthesized a family of triazolo-pyridazine-6-yl-substituted piperazines, including the mentioned compound, and evaluated them for Dipeptidyl peptidase-4 (DPP-4) inhibition potential, aiming to develop anti-diabetic medications. The study found strong inhibition potential and excellent antioxidant and insulinotropic activity in some compounds, suggesting their potential use in anti-diabetic therapies (Bindu, Vijayalakshmi, & Manikandan, 2019).
Antimicrobial Research
- In Vitro Antimicrobial Evaluation: Another research synthesized new piperazine and triazolo-pyrazine derivatives, including variations of the mentioned compound. These were evaluated for antimicrobial activity against various bacterial and fungal strains. The study disclosed promising results for developing more potent antimicrobials (Patil et al., 2021).
Cancer Treatment Research
- Androgen Receptor Downregulator: A compound structurally related to the mentioned compound was studied for its potential in treating advanced prostate cancer. This research focused on modifying the triazolopyridazine moiety to address physical property issues and improve efficacy (Bradbury et al., 2013).
Structural and Synthetic Studies
- Synthesis and Structure Analysis: Studies have been conducted on the synthesis, structure analysis, and density functional theory calculations of pyridazine analogs, including the mentioned compound. These studies focus on the chemical and physical properties, aiming to understand their potential applications in medicinal chemistry (Sallam et al., 2021).
Future Directions
Mechanism of Action
Target of Action
Similar compounds bearing a [1,2,4]triazolo[4,3-a]pyrazine moiety have been identified as potential c-met kinase inhibitors . c-Met kinase is a receptor tyrosine kinase that plays a crucial role in cellular growth, survival, and migration .
Mode of Action
Compounds with similar structures have been shown to inhibit their target enzymes, such as c-met kinase, by binding to the active site and preventing the phosphorylation process, thereby inhibiting the signal transduction pathway .
Biochemical Pathways
C-met kinase, a potential target of similar compounds, is involved in several signaling pathways, including the pi3k/akt/mtor, ras/mapk, and stat pathways . These pathways regulate various cellular processes, including cell growth, survival, and migration .
Result of Action
Inhibition of c-met kinase by similar compounds can lead to decreased cell proliferation, survival, and migration, potentially leading to anti-tumor effects .
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFN7O/c17-12-9-11(1-2-13(12)18)20-16(26)24-7-5-23(6-8-24)15-4-3-14-21-19-10-25(14)22-15/h1-4,9-10H,5-8H2,(H,20,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYEJPIMJZQZYMF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN3C=NN=C3C=C2)C(=O)NC4=CC(=C(C=C4)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFN7O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.79 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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